molecular formula C7H17NO2 B045334 (S)-3-(tert-Butylamino)propane-1,2-diol CAS No. 30315-46-9

(S)-3-(tert-Butylamino)propane-1,2-diol

Cat. No.: B045334
CAS No.: 30315-46-9
M. Wt: 147.22 g/mol
InChI Key: JWBMVCAZXJMSOX-LURJTMIESA-N
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Description

(S)-3-(tert-Butylamino)propane-1,2-diol is a chiral compound that belongs to the class of amino alcohols It is characterized by the presence of a tert-butylamino group attached to a propane-1,2-diol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(tert-Butylamino)propane-1,2-diol typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate starting material, such as (S)-glycidol.

    Nucleophilic Substitution: The tert-butylamine is introduced through a nucleophilic substitution reaction. This involves the reaction of (S)-glycidol with tert-butylamine under controlled conditions.

    Purification: The resulting product is then purified using techniques such as recrystallization or chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(tert-Butylamino)propane-1,2-diol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl compounds, while reduction can produce various alcohol derivatives.

Scientific Research Applications

(S)-3-(tert-Butylamino)propane-1,2-diol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-3-(tert-Butylamino)propane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(tert-Butylamino)propane-1,2-diol: The enantiomer of the compound, with similar chemical properties but different biological activity.

    2-Amino-1-propanol: A related amino alcohol with a simpler structure.

    3-Amino-1,2-propanediol: Another amino alcohol with a different substitution pattern.

Uniqueness

(S)-3-(tert-Butylamino)propane-1,2-diol is unique due to its chiral nature and the presence of the tert-butylamino group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2S)-3-(tert-butylamino)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO2/c1-7(2,3)8-4-6(10)5-9/h6,8-10H,4-5H2,1-3H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBMVCAZXJMSOX-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC[C@@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301233287
Record name (2S)-3-[(1,1-Dimethylethyl)amino]-1,2-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301233287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30315-46-9
Record name (2S)-3-[(1,1-Dimethylethyl)amino]-1,2-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30315-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-tert-Butylamino-2,3-propanediol, (S)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-3-[(1,1-Dimethylethyl)amino]-1,2-propanediol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-3-(tert-butylamino)propane-1,2-diol
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-TERT-BUTYLAMINO-2,3-PROPANEDIOL, (S)-
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